molecular formula C11H21N5 B6285540 N-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine CAS No. 1421601-25-3

N-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine

Cat. No. B6285540
CAS RN: 1421601-25-3
M. Wt: 223.3
InChI Key:
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Description

The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . It also contains a pyrrolidine ring, which is a type of secondary amine with a five-membered ring structure .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an existing crystal structure analysis, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present in its structure. For instance, the triazole ring might undergo reactions with electrophiles, and the secondary amine could potentially participate in reactions with acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could impact its solubility in different solvents .

Scientific Research Applications

Anticancer Activity

1,2,4-Triazole derivatives have been extensively studied for their potential as anticancer agents . They can interact with various biological targets and interfere with cancer cell proliferation. For instance, certain 1,2,4-triazole compounds have shown promising cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cells . These compounds can selectively target cancer cells while minimizing harm to normal cells, which is a significant advantage over traditional chemotherapy agents.

Antimicrobial and Antifungal Properties

The triazole ring is known to possess antimicrobial and antifungal properties . Compounds with this structure have been shown to exhibit biological activity against various types of bacteria and fungi, making them valuable in the development of new antibiotics and antifungals. This is particularly important in the face of rising antibiotic resistance.

Antiviral Applications

Some 1,2,4-triazole derivatives, such as the nucleoside ribavirin, have been used in the treatment of viral infections like hepatitis C . The triazole structure’s ability to form hydrogen bonds with different targets can improve the pharmacokinetics and pharmacological properties of antiviral drugs.

Neuroprotective Effects

The neuroprotective potential of 1,2,4-triazole derivatives is another area of interest. These compounds may play a role in the synthesis of neurotransmitters or act on specific receptors in the nervous system, contributing to the treatment of neurodegenerative diseases .

Anticonvulsant Activity

1,2,4-Triazole derivatives have also been investigated for their anticonvulsant activity . They may modulate neurotransmitter release or receptor activity, which can be beneficial in controlling seizures and other convulsive disorders .

Cardiovascular Applications

There is evidence to suggest that 1,2,4-triazole derivatives could have applications in treating cardiovascular diseases. Their interaction with various biological pathways could lead to the development of new therapeutic agents for heart-related conditions .

Future Directions

Future research on this compound could involve exploring its potential biological activities, studying its reactivity under various conditions, and developing methods for its synthesis .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine' involves the reaction of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-carboxaldehyde with N-methylpyrrolidine-3-amine in the presence of a reducing agent.", "Starting Materials": [ "4-ethyl-5-methyl-4H-1,2,4-triazole-3-carboxaldehyde", "N-methylpyrrolidine-3-amine", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 4-ethyl-5-methyl-4H-1,2,4-triazole-3-carboxaldehyde and N-methylpyrrolidine-3-amine in a suitable solvent.", "Step 2: Add a reducing agent to the reaction mixture and stir for a specific time period.", "Step 3: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] }

CAS RN

1421601-25-3

Product Name

N-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine

Molecular Formula

C11H21N5

Molecular Weight

223.3

Purity

90

Origin of Product

United States

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